molecular formula C13H13N3O4 B2546206 2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 898409-42-2

2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide

Cat. No. B2546206
CAS RN: 898409-42-2
M. Wt: 275.264
InChI Key: NNKDLVMZWWMJTQ-UHFFFAOYSA-N
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Description

The compound “2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide” is a complex organic molecule. It contains a methoxyphenyl group, a dioxopyrazin group, and an acetamide group . These groups are common in many pharmaceuticals and could potentially have various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The methoxyphenyl group would likely contribute to the compound’s aromaticity, while the dioxopyrazin group could potentially form a heterocyclic ring. The acetamide group could be involved in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The methoxyphenyl group might undergo electrophilic aromatic substitution reactions, while the acetamide group could potentially participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would be determined by the strength of the intermolecular forces present .

Scientific Research Applications

Alpha1-Adrenergic Receptor Ligands

The alpha1-adrenergic receptors (α1-ARs) are G protein-coupled receptors (GPCRs) involved in various physiological processes. Activation or blockade of these receptors is crucial for treating conditions such as cardiac hypertrophy, heart failure, hypertension, and more . Specifically, 2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide and its derivatives have been studied as potential alpha1-AR antagonists. In silico docking and molecular dynamics simulations identified promising lead compounds, including six specific molecules (2–5, 8, and 12) with acceptable pharmacokinetic profiles for further investigation .

EGFR/VEGFR-2 Inhibitors

Structural bioinformatics methods were employed to evaluate the therapeutic potential of 2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide derivatives as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds were analyzed using density functional theory, molecular docking, and pharmacokinetic models. The study aimed to identify promising inhibitors for effective targeting of these receptors .

Anticancer Activity

The compound 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide was synthesized from a related structure. Its in vitro anticancer activity was investigated, highlighting its potential therapeutic relevance in cancer treatment .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if it were to act as a ligand for a particular receptor, it might bind to the receptor and modulate its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its toxicity and reactivity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. This could include in vitro and in vivo studies to determine its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

2-[4-(2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-20-10-5-3-2-4-9(10)16-7-6-15(8-11(14)17)12(18)13(16)19/h2-7H,8H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKDLVMZWWMJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide

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